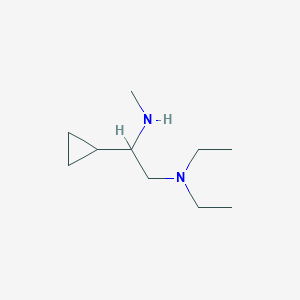
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine
Vue d'ensemble
Description
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diamines, which are known for their diverse pharmacological properties, including but not limited to anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1341066-00-9
- Molecular Formula : C₁₁H₁₈N₄
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activity and receptor functions due to the presence of amine groups, which can participate in hydrogen bonding and ionic interactions with biomolecules.
Pharmacological Properties
The following table summarizes the key pharmacological properties associated with this compound based on available research:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacterial strains. |
| Anti-inflammatory | Demonstrated potential in reducing inflammation markers in vitro. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines in preliminary studies. |
| Neuroprotective | Potential neuroprotective effects observed in cell culture models. |
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various diamines, including this compound. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Propriétés
IUPAC Name |
1-cyclopropyl-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-12(5-2)8-10(11-3)9-6-7-9/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXGDCCDBKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















